molecular formula C19H18O6 B1148775 Elmycin B CAS No. 128233-09-0

Elmycin B

Cat. No.: B1148775
CAS No.: 128233-09-0
M. Wt: 342.34262
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Elmycin B is a novel class of small molecule antimicrobial agents that have recently been discovered to have a wide range of applications in the laboratory and medical fields. It is a member of the elmycin family of compounds, which consists of a variety of antibiotic and antifungal compounds. This compound is a potent inhibitor of Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis, as well as Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. This compound has been found to be highly effective in the treatment of bacterial infections, and has been used in the laboratory for a variety of experiments.

Scientific Research Applications

  • Hygromycin B : An aminoglycoside antibiotic used in industry and biological research. Its biosynthetic pathway was studied using CRISPR-Cas9-associated base editing and site-specific recombination. This study identified genes responsible for various stages in the biosynthesis of hygromycin B, which could have implications for its production and potential modifications (Li et al., 2020).

  • Elloramycin : Another antibiotic with antibacterial and antitumor properties. Research on elloramycin has focused on understanding its biosynthesis, particularly the role of specific genes in the methylation of the sugar moiety attached to the elloramycin aglycon. This understanding is crucial for its production and potential therapeutic applications (Patallo et al., 2001).

  • Bleomycin : Widely used in cancer treatment, particularly for lymphomas, head, and neck cancers. Research has delved into understanding its mechanism of action, specifically how it causes DNA damage. This knowledge is key to developing more effective and less toxic therapeutic agents (Chen & Stubbe, 2005).

  • Hygromycin B in Apoptosis Induction : Studies have shown that hygromycin B can induce apoptotic programmed cell death in cells. This property has implications for its use in biological research and potential therapeutic applications (Chen et al., 1995).

  • Antiviral Effects of Hygromycin B : Hygromycin B has been tested for its antiviral effects against herpes simplex virus type 2 and poliovirus. It acts as a preferential translation inhibitor in virus-infected cells (Lacal & Carrasco, 1983).

  • Bacteriocins : Bacteriocins are ribosomally synthesized antimicrobial peptides with applications ranging from food preservatives to potential treatments for cancer. Research is ongoing to develop these antimicrobial peptides for a variety of applications (Chikindas et al., 2018).

  • Hygromycin B's Mechanism of Action : Research has focused on understanding how hygromycin B inhibits protein synthesis by binding to the mRNA decoding center in the ribosome, a finding that helps explain its unique mode of translation inhibition (Borovinskaya et al., 2008).

Mechanism of Action

Target of Action

Elmycin B, also known as Neomycin B, is an aminoglycoside antibiotic derived from the metabolic products of Streptomyces fradiae . It is the most active component of the neomycin complex, which also includes neomycin A and C . The primary targets of this compound are bacterial ribosomes, specifically the 30S ribosomal subunits . These ribosomes play a crucial role in protein synthesis, which is vital for bacterial survival .

Mode of Action

This compound interacts with its targets by binding to the 30S ribosomal subunits . This binding disrupts protein synthesis, leading to the death of the bacteria . The compound’s action is bactericidal, meaning it kills bacteria rather than merely inhibiting their growth .

Biochemical Pathways

The disruption of protein synthesis by this compound affects various biochemical pathways within the bacteria. The primary pathway affected is the translation process, where mRNA is decoded to produce proteins . By binding to the 30S ribosomal subunits, this compound prevents the correct reading of mRNA, leading to the production of faulty proteins . This disruption in protein synthesis ultimately leads to bacterial death .

Pharmacokinetics

The pharmacokinetics of this compound, like other aminoglycosides, is characterized by poor oral absorption, meaning it is often administered topically or intravenously . Once administered, it is distributed throughout the body, including the kidneys, where it is primarily excreted unchanged . The half-life of this compound is typically 2 to 3 hours .

Result of Action

The result of this compound’s action is the effective killing of both gram-positive and gram-negative bacteria . By disrupting protein synthesis, this compound causes widespread cellular damage, leading to the death of the bacteria . This makes it an effective treatment for a variety of bacterial infections .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other antibiotics can have a synergistic or antagonistic effect on this compound’s antibacterial activity . Additionally, the pH and ion concentration of the environment can impact the antibiotic’s stability and activity .

Biochemical Analysis

Biochemical Properties

Elmycin B plays a significant role in biochemical reactions due to its antibacterial properties. It interacts with various enzymes, proteins, and other biomolecules. Specifically, this compound inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins, which are crucial for the cross-linking of peptidoglycan layers . This interaction disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. Additionally, this compound has been shown to interact with ribosomal subunits, inhibiting protein synthesis in bacteria .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. In bacterial cells, this compound disrupts cell wall synthesis and protein synthesis, leading to cell death . In mammalian cells, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce oxidative stress in mammalian cells, leading to the activation of stress response pathways and changes in gene expression . This compound also affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to penicillin-binding proteins in bacterial cells, inhibiting their activity and preventing the cross-linking of peptidoglycan layers . This inhibition leads to the weakening of the bacterial cell wall and eventual cell lysis. Additionally, this compound binds to ribosomal subunits, inhibiting protein synthesis by preventing the formation of peptide bonds . In mammalian cells, this compound induces oxidative stress, leading to the activation of stress response pathways and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products of this compound may have different biological activities compared to the parent compound. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity . These changes can have significant implications for the use of this compound in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits antibacterial activity without significant toxic effects . At higher doses, this compound can induce toxic effects, including nephrotoxicity and hepatotoxicity . Threshold effects have been observed, where the antibacterial activity of this compound increases with increasing dosage up to a certain point, beyond which toxic effects become more pronounced . These findings highlight the importance of careful dosage optimization in the use of this compound for therapeutic purposes.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its antibacterial activity. It interacts with enzymes involved in cell wall synthesis and protein synthesis in bacteria . In mammalian cells, this compound affects metabolic pathways by inhibiting key metabolic enzymes, leading to changes in metabolic flux and metabolite levels . These interactions can have significant implications for the overall metabolic activity of cells and the efficacy of this compound as an antibacterial agent.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . In bacterial cells, this compound is taken up through specific transporters that recognize its structure . In mammalian cells, this compound can be distributed to different cellular compartments, including the cytoplasm and organelles . The localization and accumulation of this compound within cells can influence its activity and effectiveness as an antibacterial agent.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm of bacterial cells, where it interacts with penicillin-binding proteins and ribosomal subunits . In mammalian cells, this compound can be found in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . The targeting signals and post-translational modifications of this compound direct it to specific compartments, where it exerts its biological effects .

Properties

IUPAC Name

(1R,2R,4R,7S,11R,19S)-1,17,19-trihydroxy-7-methyl-3-oxapentacyclo[9.8.0.02,4.05,10.013,18]nonadeca-5(10),13(18),14,16-tetraene-9,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O6/c1-7-5-9-12(11(21)6-7)14-15(22)8-3-2-4-10(20)13(8)17(23)19(14,24)18-16(9)25-18/h2-4,7,14,16-18,20,23-24H,5-6H2,1H3/t7-,14-,16+,17-,18+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALVKBCVJGXOKE-UHKOQCFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C3C(=O)C4=C(C(C3(C5C2O5)O)O)C(=CC=C4)O)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=C([C@H]3C(=O)C4=C([C@@H]([C@]3([C@H]5[C@@H]2O5)O)O)C(=CC=C4)O)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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